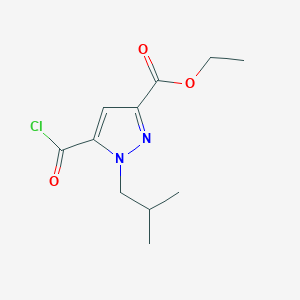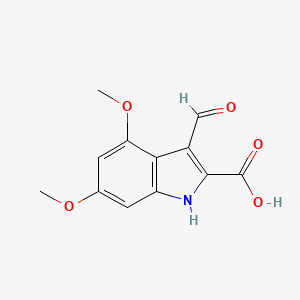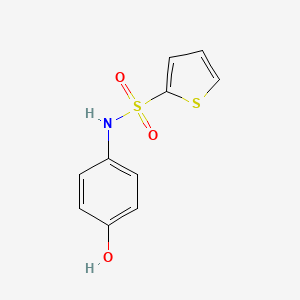![molecular formula C18H18N2O3 B2824814 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide CAS No. 851411-63-7](/img/structure/B2824814.png)
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C21H16N2O3 . It is used in scientific research and has various applications, including drug discovery, organic synthesis, and material science.
Synthesis Analysis
The synthesis of 5H-chromeno[4,3-b]pyridin-5-one system, which is a part of the compound, has been achieved using the cleavage of 5H,9H-pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones with binucleophiles . An efficient and simple method for the synthesis of new 5-oxo-5H-chromeno[4,3-b]pyridine derivatives via Michael addition of 4-aminocoumarin to arylidenemalononitrile for 20 min at 150°C without any solvent has also been proposed .Molecular Structure Analysis
The molecular structure of “this compound” is intriguing as it incorporates an iminoalkyl (N=C–Me) unit in the pyridine cycle . The 2H-pyran-2-one unit as a part of the 5H-chromeno[4,3-b]pyridin-5-one system is noteworthy for being amenable to transformation into a 2,2-dimethyl-2H-pyran unit using a Grignard reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a one-step assembling of the pyranopyridine fragment to produce 5H,9H-pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones which upon treatment with binucleophiles undergo chemoselective γ-pyrone ring opening with the concomitant recyclization to give five-membered cycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C21H16N2O3, average mass 344.363 Da, and monoisotopic mass 344.116089 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
- Synthesis of Aromatic Polyamides : A novel monomer diacid, showcasing two substituents (2-oxo-2H-chromen-7-yl)oxyacetate in the aromatic moiety, was synthesized and used in direct polycondensation reactions with various aromatic diamines. This process yielded new aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibited good thermal properties, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, suggesting applications in materials science, especially in areas requiring photosensitive and thermally stable polymers (Nechifor, 2009).
Biomedical Applications
- Antitubercular Activity : Novel 2,10-dihydro-4aH-chromeno[3,2-c]pyridin-3-yl derivatives were synthesized and showed promising in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv and multi-drug resistant M. tuberculosis. Among these, one compound exhibited significant activity, highlighting the potential of chromeno[3,2-c]pyridin derivatives in developing new antitubercular agents (Sriram et al., 2010).
Chemical Sensing and Environmental Applications
- Selective Detection of Bisulfite : A ratiometric fluorescent probe based on a chromen derivative was developed for the selective detection of bisulfite anions in living cells. This probe could be used for environmental monitoring and biomedical applications to track sulfite/bisulfite levels, which are relevant to various health conditions (Chen et al., 2017).
Catalytic and Sorption Properties
- Coordination Polymers for Catalysis and Sorption : Heterometallic coordination polymers assembled from trigonal trinuclear Fe2Ni-Pivalate blocks and polypyridine spacers demonstrated diverse topologies, sorption, and catalytic properties. These materials have potential applications in gas storage, separation technologies, and as catalysts in organic synthesis (Sotnik et al., 2015).
Zukünftige Richtungen
The future directions for “N-(4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide” could involve further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .
Wirkmechanismus
Target of Action
Compounds with a chromenopyridine nucleus, which is present in this compound, have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Mode of Action
It is known that chromenopyridine derivatives interact with their targets, leading to changes at the molecular level that result in their observed biological activities .
Biochemical Pathways
Given the broad range of pharmacological activities associated with chromenopyridine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Chromenopyridine derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they can induce various molecular and cellular effects .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-9-13(20-17(22)18(2,3)4)19-15-11-7-5-6-8-12(11)23-16(21)14(10)15/h5-9H,1-4H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHGSIWMRBIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2824736.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)

methyl}amino)acetate](/img/structure/B2824742.png)

![ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate](/img/structure/B2824745.png)
![(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2824746.png)
![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824747.png)


![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylsulfamoyl fluoride](/img/structure/B2824753.png)